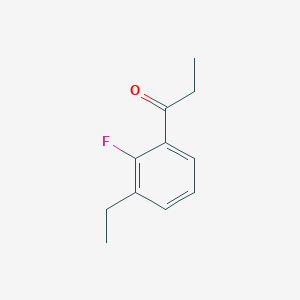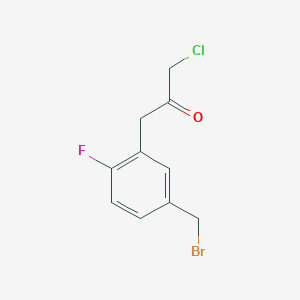
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl groups . The reaction conditions often include the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to expedite the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares the trifluoromethyl-phenyl structure but differs in its ethanedione moiety.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with trifluoromethyl groups, used extensively in organocatalysis.
Propriétés
Formule moléculaire |
C11H7ClF6O |
|---|---|
Poids moléculaire |
304.61 g/mol |
Nom IUPAC |
1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
BTZXKJDBOOSOJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




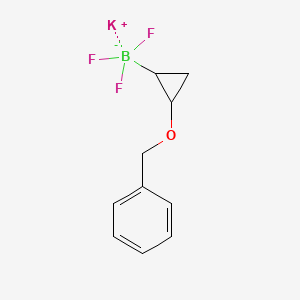
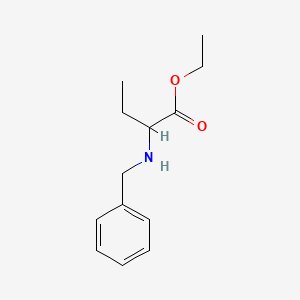

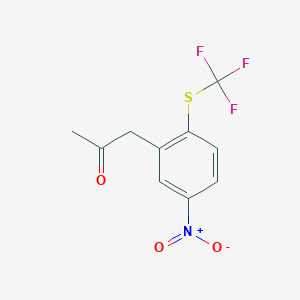
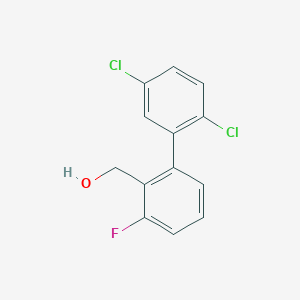
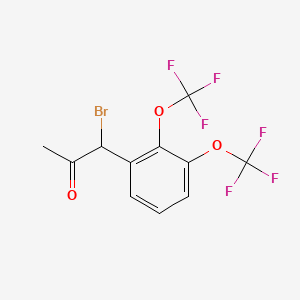

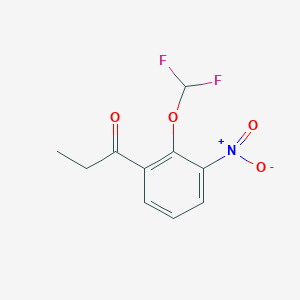
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)

